lithium(1+) ion 2-methoxypyridine-4-sulfinate
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Overview
Description
lithium(1+) ion 2-methoxypyridine-4-sulfinate: is a chemical compound with the molecular formula C6H7NO3S.Li. It is a lithium salt of 2-methoxypyridine-4-sulfinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is typically available in powder form and is used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-methoxypyridine-4-sulfinate involves the reaction of 2-methoxypyridine-4-sulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried to obtain the lithium salt in high purity.
Industrial Production Methods: Industrial production of lithium 2-methoxypyridine-4-sulfinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: lithium(1+) ion 2-methoxypyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: lithium(1+) ion 2-methoxypyridine-4-sulfinate is used as a reagent in organic synthesis. It is employed in the preparation of various pyridine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and in the manufacturing of advanced materials.
Mechanism of Action
The mechanism of action of lithium 2-methoxypyridine-4-sulfinate involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- Lithium 2-methoxypyridine-3-sulfinate
- Lithium 2-methoxypyridine-5-sulfinate
- Lithium 2-methoxypyridine-6-sulfinate
Comparison: lithium(1+) ion 2-methoxypyridine-4-sulfinate is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the methoxy group and the sulfinic acid moiety can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
lithium;2-methoxypyridine-4-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Li/c1-10-6-4-5(11(8)9)2-3-7-6;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAUVBUZKCHAPM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=CC(=C1)S(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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